4,4,4-Trichloro-3-hydroxybutanoic acid
Description
Derivatization at the Hydroxyl and Carboxylic Acid Functionalities of 4,4,4-Trichloro-3-hydroxybutanoic Acid
The presence of both a hydroxyl and a carboxylic acid group allows for a variety of derivatization reactions of this compound. These functional groups can be targeted individually or simultaneously to yield a range of derivatives with modified properties and further synthetic utility.
The carboxylic acid moiety of this compound can undergo esterification with various alcohols. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. cdnsciencepub.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. cdnsciencepub.com While direct examples for this compound are not prevalent in the literature, analogous esterification of the related 4-chloro-3-hydroxybutanoic acid is well-documented. For instance, its esters can be prepared by reacting the acid with a suitable alcohol under acidic catalysis. chemrxiv.orgmdpi.com
Another powerful method for esterification, particularly for sensitive substrates or when mild conditions are required, is the Yamaguchi esterification. This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form a mixed anhydride, which then reacts with an alcohol to form the ester.
Amidation of the carboxylic acid group can be achieved by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). organic-chemistry.org This method is effective for a wide range of amines, including those that are electron-deficient. organic-chemistry.org
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| Fischer Esterification | This compound, Alcohol (e.g., Ethanol) | Strong acid catalyst (e.g., H₂SO₄), Heat | Ethyl 4,4,4-trichloro-3-hydroxybutanoate |
| Amidation | This compound, Amine (e.g., Aniline) | EDC, HOBt, DIPEA, Acetonitrile | N-Phenyl-4,4,4-trichloro-3-hydroxybutanamide |
The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding 4,4,4-trichloro-3-oxobutanoic acid. Various oxidizing agents can be employed for this transformation. A related process involves the dehydration of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones in the presence of a superacid like triflic acid (TfOH), which proceeds through the formation of an enone. clockss.org The oxidation of trichloromethyl carbinols to the corresponding trichloromethyl ketones can also be achieved using reagents like chromic acid. organic-chemistry.org
Conversely, the reduction of the carbonyl group in a derivative like 4,4,4-trichloro-3-oxobutanoic acid would lead back to the starting alcohol. More comprehensive reduction of both the ketone and carboxylic acid functionalities would yield a diol. The stereochemical outcome of the reduction of α-hydroxy ketones can often be controlled by the choice of reducing agent, with chelating agents favoring syn-diols and non-chelating agents favoring anti-diols.
Cyclization Reactions and Formation of Heterocyclic Derivatives from this compound
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Intramolecular cyclization of this compound can lead to the formation of a four-membered ring ester, a β-lactone, specifically 4-(trichloromethyl)oxetan-2-one. This strained heterocyclic system is a versatile synthetic intermediate. The formation of β-lactones from β-hydroxy acids is a known transformation, often requiring specific activating agents to facilitate the ring closure. A related reaction is the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one in ethanol (B145695) with hydrogen gas over a palladium on carbon catalyst in the presence of potassium acetate (B1210297), which yields ethyl (R)-3-hydroxy-4-chlorobutyrate. researchgate.net This demonstrates the utility of the β-lactone as a precursor to other functionalized molecules.
Derivatives of this compound can be used to synthesize six-membered heterocyclic rings such as dioxanones. For example, the reaction of a β-hydroxy acid with a ketone or an aldehyde in the presence of an acid catalyst can lead to the formation of a 1,3-dioxan-4-one. This involves the formation of a hemiketal or hemiacetal between the hydroxyl group of the butanoic acid and the carbonyl of the ketone or aldehyde, followed by intramolecular esterification.
Furthermore, derivatives of this compound can undergo other cyclization reactions. For instance, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, which can be synthesized from the condensation of acetophenones with chloral (B1216628), undergo cyclization in triflic acid to form 3-trichloromethylindan-1-ones. clockss.org
Table 2: Cyclization Reactions
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | Dehydrating agent | 4-(Trichloromethyl)oxetan-2-one |
| This compound, Ketone (e.g., Acetone) | Acid catalyst | 2,2-Dimethyl-6-(trichloromethyl)-1,3-dioxan-4-one |
| 1-Aryl-4,4,4-trichloro-3-hydroxybutan-1-one | Triflic acid (TfOH), 80 °C | 3-Trichloromethylindan-1-one |
Reactivity of the Trichloromethyl Group in this compound
A notable reaction involving the trichloromethyl group is its transformation under reductive conditions. For example, the catalytic hydrogenation of (R)-4-(trichloromethyl)-oxetan-2-one over a palladium on carbon catalyst in the presence of potassium acetate results in the selective reduction of one of the C-Cl bonds to a C-H bond and cleavage of another C-Cl bond with concomitant ring opening and esterification, yielding ethyl (R)-3-hydroxy-4-chlorobutyrate. researchgate.net This highlights a pathway to selectively reduce the chlorination level of the trichloromethyl group while modifying other parts of the molecule.
Under superacidic conditions, such as in triflic acid, the trichloromethyl group can participate in cyclization reactions, as seen in the formation of 3-trichloromethylindan-1-ones from 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones. clockss.org This indicates that the trichloromethyl group is stable under these harsh acidic conditions and directs the regioselectivity of the cyclization.
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trichloro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRIZWCHOZUISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282126 | |
| Record name | 3-Hydroxy-4,4,4-trichlorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-46-1 | |
| Record name | 13159-46-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13159-46-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4,4,4-trichlorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4,4,4 Trichloro 3 Hydroxybutanoic Acid
Chemoenzymatic and Biocatalytic Approaches to 4,4,4-Trichloro-3-hydroxybutanoic Acid
The use of biological systems, such as whole-cell microorganisms and isolated enzymes, presents a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. These biocatalytic approaches are particularly effective for producing enantiomerically pure this compound due to the high selectivity of enzymes.
Enantioselective Microbial Reduction Techniques (e.g., using Saccharomyces cerevisiae)
The asymmetric bioreduction of the precursor, ethyl 4,4,4-trichloro-3-oxobutanoate, is a well-established method for synthesizing the chiral hydroxy acid. researchgate.net Whole-cell biocatalysts, especially yeasts, are frequently employed for this transformation. Fermenting baker's yeast (Saccharomyces cerevisiae) can effectively reduce the keto group of the precursor on a preparative scale. researchgate.net
Other yeast species, such as Kluyveromyces marxianus, have also been investigated. In a comparative study, resting cells of K. marxianus were used for the bioreduction of ethyl 4,4,4-trichloro-3-oxobutanoate, resulting in a 4% yield and a 73% enantiomeric excess (e.e.). researchgate.net This demonstrates that the choice of microorganism is a critical factor influencing both the efficiency and the stereoselectivity of the reduction. While Saccharomyces cerevisiae is a common choice, other strains may offer advantages in selectivity for specific substrates. researchgate.netnih.gov For instance, reductases from Saccharomyces cerevisiae have been expressed in E. coli to produce (R)-ethyl-4-chloro-3-hydroxybutanoate, a structurally related compound, achieving a high enantiomeric excess of 98%. jmb.or.kr
| Microorganism | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| Kluyveromyces marxianus | Ethyl 4,4,4-trichloro-3-oxobutanoate | Ethyl (R)-4,4,4-trichloro-3-hydroxybutanoate | 4 | 73 |
| Kluyveromyces marxianus | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 81 | 29 |
Stereochemical Control and Enantiomeric Excess Optimization in Biocatalysis
Achieving high stereochemical control and optimizing enantiomeric excess are paramount in biocatalytic reductions. The stereochemical outcome is dictated by the specific enzymes—carbonyl reductases or alcohol dehydrogenases—present in the microorganism, which follow Prelog's rule to yield predominantly one enantiomer. The differences in yield and e.e. observed between the reduction of ethyl 4,4,4-trichloro-3-oxobutanoate and its trifluoro-analogue by K. marxianus highlight the profound influence of the substrate's structure on the enzyme's activity and selectivity. researchgate.net
Optimization strategies often involve creating biphasic systems, which consist of an aqueous buffer and an organic solvent. This approach was successfully used in the reduction of the related compound, ethyl 4-chloro-3-oxobutanoate, using an aldehyde reductase from Sporobolomyces salmonicolor. nih.gov The biphasic system, using n-butyl acetate (B1210297) as the organic phase, overcame issues of substrate instability in a purely aqueous medium and reduced enzyme inhibition, leading to a high molar yield of 95.4% and an 86% e.e. for the (R)-enantiomer. nih.gov Furthermore, cofactor regeneration, such as the recycling of NADPH using glucose dehydrogenase, is a critical component for the economic feasibility of these enzymatic reductions on a larger scale. jmb.or.krnih.gov
Classical Organic Synthesis Routes to this compound
While biocatalysis offers an elegant path to chiral molecules, classical organic synthesis provides fundamental and versatile methods for constructing the carbon skeleton of this compound, often starting from readily available halogenated precursors.
Formation via Cycloaddition Reactions Involving Chloral (B1216628) Derivatives
An alternative classical approach involves building the carbon backbone from smaller fragments, notably using chloral (trichloroacetaldehyde) as a key starting material. The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. In this reaction, an α-halo ester, such as ethyl bromoacetate (B1195939), is treated with zinc dust to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.
The reaction of the Reformatsky reagent derived from ethyl bromoacetate with chloral would directly yield ethyl 4,4,4-trichloro-3-hydroxybutanoate. The subsequent hydrolysis of the ester group under acidic or basic conditions would furnish the desired this compound. This route provides a direct construction of the carbon framework, but like other non-asymmetric chemical methods, it produces a racemic product that requires further processing to isolate individual enantiomers.
Resolution Methodologies for Enantiopure this compound
When a synthesis results in a racemic mixture, a resolution process is required to separate the two enantiomers. nii.ac.jp This is a critical step for obtaining the enantiopure forms of this compound necessary for stereospecific applications.
One of the most common and industrially scalable methods for resolution is via the formation of diastereomeric salts. nii.ac.jp This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). The reaction creates a mixture of two diastereomeric salts (e.g., (R)-acid-(R)-base and (S)-acid-(R)-base). Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base can be removed by treatment with an achiral acid, liberating the desired pure enantiomer of this compound.
Another powerful technique is chiral chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Alternatively, a chiral inducing reagent can be added to the mobile phase or pre-mixed with the analyte to achieve separation on an achiral stationary phase. researchgate.net These chromatographic methods can provide high levels of enantiomeric purity and are also valuable for analytical purposes to determine the enantiomeric excess of a sample. researchgate.net
Diastereomeric Salt Crystallization Techniques
Diastereomeric salt crystallization remains a widely used and effective method for the resolution of chiral acids on a large scale. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
The choice of resolving agent and solvent system is crucial for successful resolution. Commonly used chiral bases include naturally occurring alkaloids like brucine, strychnine, and ephedrine (B3423809), as well as synthetic amines such as 1-phenylethanamine. The selection process is often empirical, requiring screening of various resolving agents and crystallization conditions to identify the optimal combination that provides high diastereomeric excess (d.e.) and yield.
While specific data for the diastereomeric resolution of this compound is not extensively reported in the literature, the resolution of racemic ephedrine using derivatives of tartaric acid provides a well-documented example of this technique. In one instance, racemic ephedrine hydrochloride was successfully resolved using a half-equivalent of (2R,3R)-dibenzoyltartaric acid sodium salt, yielding the pure (1S,2R)-(+)-ephedrine in high yield and enantiomeric excess. nih.gov This highlights the principle of using a chiral acid to resolve a racemic base, a process that is directly analogous to using a chiral base to resolve a racemic acid like this compound.
Table 1: Representative Data for Diastereomeric Salt Crystallization of a Chiral Amine
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| (2R,3R)-(+)-Dibenzoyltartaric acid | Ephedrine HCl | Water | 92.5 | ~100 | nih.gov |
This table presents representative data for the resolution of ephedrine, a chiral amine, using a chiral acid. This process is analogous to the resolution of the titular chiral acid with a chiral base.
Alternative Chiral Separation and Enrichment Strategies
Beyond classical crystallization, other methods for chiral separation and enrichment are being explored. Enzymatic kinetic resolution has emerged as a powerful tool for obtaining enantiomerically pure compounds. This technique utilizes enzymes, such as lipases, that selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For instance, the enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate (B1226725) has been extensively studied. Immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used for the acetylation of the (S)-enantiomer, allowing for the separation of the (S)-acetylated product from the unreacted (R)-enantiomer. nih.gov This approach offers high selectivity and operates under mild reaction conditions.
Another promising strategy is the use of chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can directly separate enantiomers. While often used for analytical purposes, preparative chiral HPLC can be employed for the purification of enantiomers on a larger scale, although it can be more costly than crystallization methods.
Development of Novel Synthetic Pathways to this compound
The development of novel and efficient synthetic routes to this compound is crucial for its accessibility. A key strategy involves the asymmetric synthesis of a suitable precursor, followed by its conversion to the target acid.
A plausible and widely employed approach for the synthesis of β-hydroxy acids is the asymmetric reduction of the corresponding β-keto ester. In the context of this compound, a potential precursor is ethyl 4,4,4-trichloro-3-oxobutanoate. The asymmetric reduction of this keto ester would yield the desired ethyl 4,4,4-trichloro-3-hydroxybutanoate with a specific stereochemistry.
Significant research has been conducted on the asymmetric reduction of the closely related ethyl 4-chloro-3-oxobutanoate. These studies often utilize biocatalytic methods, employing whole cells of microorganisms or isolated enzymes (reductases) to achieve high enantioselectivity. For example, recombinant E. coli strains expressing specific reductase enzymes have been shown to reduce ethyl 4-chloro-3-oxobutanoate to the corresponding (R)- or (S)-hydroxy ester with high yield and excellent enantiomeric excess. nih.govresearchgate.netcjcatal.comnih.govnih.gov
Table 2: Representative Data for the Asymmetric Reduction of a Precursor Keto Ester
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5 | 99 | nih.gov |
| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | Ethyl (S)-4-chloro-3-hydroxybutanoate | - | >99 | cjcatal.com |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing reductase from Candida magnoliae | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99.9 | nih.gov |
This table presents data for the asymmetric reduction of a chloro-analogous precursor, which is a key step in a potential synthetic pathway for the titular compound.
Once the chiral ethyl 4,4,4-trichloro-3-hydroxybutanoate is obtained, it can be hydrolyzed under acidic or basic conditions to afford the target this compound. This final step is typically straightforward and proceeds with retention of the stereochemistry at the hydroxyl-bearing carbon.
Furthermore, the synthesis of L-carnitine, a structurally related molecule, often involves precursors derived from halogenated acetoacetates, providing further insight into potential synthetic strategies. google.comnih.govcreative-proteomics.comnih.govresearchgate.net The methodologies developed for these related compounds can serve as a valuable guide for the design of novel and efficient synthetic pathways to enantiomerically pure this compound.
Chemical Transformations and Reaction Pathways of 4,4,4 Trichloro 3 Hydroxybutanoic Acid
Rearrangement and Fragmentation Processes of 4,4,4-Trichloro-3-hydroxybutanoic Acid and Its Derivatives
The structure of this compound and its derivatives allows for interesting rearrangement and fragmentation reactions, particularly under specific conditions such as mass spectrometry or in the presence of strong bases.
One notable rearrangement that could be relevant to a derivative of this compound is the Favorskii rearrangement . This reaction typically involves the treatment of α-haloketones with a base to yield rearranged carboxylic acid derivatives. wikipedia.orgpurechemistry.orgnumberanalytics.com If this compound were to be oxidized to the corresponding ketone, 4,4,4-trichloro-3-oxobutanoic acid, this product would be a β-haloketone analogue. However, the classic Favorskii rearrangement proceeds via an α-haloketone.
In the context of mass spectrometry, the fragmentation of this compound would be expected to follow patterns observed for other alcohols and carboxylic acids. libretexts.orglibretexts.org Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group (the C3-C4 bond) would be a favorable process, leading to the loss of the trichloromethyl radical (•CCl₃).
Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. libretexts.org
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is another possible fragmentation.
Loss of HCl: The presence of chlorine atoms allows for the potential elimination of hydrogen chloride (HCl).
The fragmentation of the trimethylsilyl (B98337) (TMS) derivatives of hydroxy dicarboxylic acids has been studied, revealing complex rearrangements involving the migration of TMS groups. chalmers.se While not directly analogous, these studies highlight the potential for intricate fragmentation patterns in functionalized molecules like this compound.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| Fragmentation Process | Neutral Loss | Resulting Fragment (m/z) |
|---|---|---|
| Alpha-cleavage | •CCl₃ | [M - CCl₃]⁺ |
| Dehydration | H₂O | [M - H₂O]⁺ |
| Decarboxylation | CO₂ | [M - CO₂]⁺ |
| Loss of HCl | HCl | [M - HCl]⁺ |
Structural and Stereochemical Aspects of 4,4,4 Trichloro 3 Hydroxybutanoic Acid and Its Derivatives
Absolute Configuration Determination Methodologies for Chiral 4,4,4-Trichloro-3-hydroxybutanoic Acid
The determination of the absolute configuration of a chiral molecule like this compound, which possesses a stereocenter at the C3 position, is fundamental to understanding its chemical and biological properties. The two primary enantiomers, (R)- and (S)-4,4,4-Trichloro-3-hydroxybutanoic acid, would be expected to exhibit identical physical properties except for their interaction with plane-polarized light and other chiral entities. The following sections outline the principal methodologies that would be employed for such a determination.
Chemical Correlation Studies
Chemical correlation is a classical and reliable method for assigning the absolute configuration of a chiral compound. This technique involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, without affecting the stereocenter . Alternatively, a compound of known configuration can be converted into the target molecule.
For this compound, a hypothetical chemical correlation could involve a series of reactions that relate it to a well-established chiral building block. For instance, one could envision a synthetic route starting from a known chiral precursor, such as an enantiomerically pure ester of 3-hydroxybutanoic acid, and introducing the trichloromethyl group without racemization. However, a literature search did not reveal any published studies that specifically document such a chemical correlation for this compound.
Spectroscopic and Diffraction Techniques for Chiral Analysis of this compound
Modern spectroscopic and diffraction methods offer powerful tools for the direct determination of absolute configuration, bypassing the need for chemical transformations.
Vibrational Circular Dichroism (VCD) and Molecular Rotational Resonance (MRR) Spectroscopy: These techniques are particularly useful for the analysis of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is unique to a specific enantiomer. MRR spectroscopy, a gas-phase technique, provides information about the three-dimensional arrangement of atoms in a molecule with high precision. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. While these methods are powerful, no specific VCD or MRR studies on this compound have been reported in the literature.
X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry. To apply this method to this compound, one would first need to obtain a suitable single crystal of one of its enantiomers or a derivative. The formation of a salt with a chiral amine of known absolute configuration is a common strategy to facilitate crystallization and determine the stereochemistry of the acid. There are currently no published crystal structures for this compound or its derivatives in the crystallographic databases.
Conformational Analysis of this compound Analogues
The biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis of analogues of this compound would provide valuable insights into how the bulky and electron-withdrawing trichloromethyl group influences the molecule's spatial arrangement.
Key aspects to consider in a conformational analysis would include the rotational barriers around the C-C single bonds and the preferred dihedral angles. The presence of the hydroxyl and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which could significantly stabilize certain conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational landscape of a molecule and identifying its low-energy conformers. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide experimental evidence for the preferred conformations in solution by analyzing coupling constants and Nuclear Overhauser Effects (NOEs).
Despite the importance of such studies, a review of the scientific literature did not uncover any specific research focused on the conformational analysis of analogues of this compound.
Chiral Pool Synthesis Utilizing this compound Enantiomers
Chiral pool synthesis is a synthetic strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. nih.gov This approach is highly efficient as it incorporates pre-existing stereocenters into the target molecule.
Enantiomerically pure this compound could, in principle, serve as a valuable chiral building block in organic synthesis. The presence of two functional groups, a hydroxyl and a carboxylic acid, along with a chiral center and a synthetically versatile trichloromethyl group, would make it an attractive starting material for the synthesis of various complex molecules. The trichloromethyl group, for instance, can be transformed into other functional groups, adding to its synthetic utility.
However, a thorough search of the chemical literature did not reveal any examples of the enantiomers of this compound being used as part of a chiral pool synthesis to create other chiral molecules. The development of efficient methods for the asymmetric synthesis or resolution of this compound would be a prerequisite for its widespread application in this area.
Mechanistic and Computational Investigations of 4,4,4 Trichloro 3 Hydroxybutanoic Acid Chemistry
Elucidation of Reaction Mechanisms Involving 4,4,4-Trichloro-3-hydroxybutanoic Acid
Mechanistic studies are essential for understanding the transformation of this compound into various products. The presence of a hydroxyl group beta to a carboxylic acid, along with a bulky and strongly electron-withdrawing trichloromethyl group, gives rise to a rich and complex chemical reactivity, particularly in elimination and rearrangement reactions.
While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the general principles of elimination and rearrangement reactions of β-hydroxy acids and alcohols provide a strong basis for understanding its likely behavior.
Elimination Reactions (Dehydration): The dehydration of β-hydroxy acids to form α,β-unsaturated or β,γ-unsaturated carboxylic acids is a common transformation, typically catalyzed by acids. nih.govnih.gov The mechanism can proceed through either an E1 or E2 pathway, depending on the substrate structure and reaction conditions. nih.gov
For this compound, an acid-catalyzed dehydration would likely involve the following steps:
Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form a good leaving group, water. rsc.orgresearchgate.net
Formation of a carbocation (E1 pathway): The departure of the water molecule would lead to the formation of a secondary carbocation at the C3 position. The stability of this carbocation is significantly influenced by the adjacent trichloromethyl group.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C2 or C4) to form a double bond. nih.gov
The regioselectivity of the elimination (i.e., the position of the resulting double bond) would be influenced by the relative acidity of the protons on the adjacent carbons and the stability of the resulting alkene. The strong inductive effect of the trichloromethyl group would make the C4 proton less likely to be removed.
Rearrangement Reactions: Carbocationic intermediates, such as the one potentially formed during an E1 elimination, are prone to rearrangement to form more stable carbocations. chemrxiv.org In the case of the carbocation derived from this compound, a 1,2-hydride shift from C2 to C3 could occur, leading to a carbocation at C2, which would be stabilized by the adjacent carboxylic acid group. However, the presence of the bulky and electron-withdrawing trichloromethyl group might also influence the propensity and nature of such rearrangements. magtech.com.cn
Another relevant rearrangement for related structures is the Overman rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. rsc.org While not directly applicable to this compound itself, it highlights the utility of the trichloromethyl group in facilitating specific rearrangements.
The synthesis of enantiomerically pure β-hydroxy acids is of significant interest due to their prevalence in natural products and their utility as chiral building blocks. magtech.com.cn While specific asymmetric syntheses of this compound are not widely reported, several strategies for the asymmetric synthesis of related β-hydroxy acids can be considered.
One common approach is the use of chiral auxiliaries . For instance, pseudoephedrine has been used as a chiral auxiliary in the stereospecific alkylation for the synthesis of other chiral fatty acids. organic-chemistry.org This method allows for the formation of a specific stereoisomer, after which the auxiliary can be removed.
Another powerful method is biocatalytic asymmetric synthesis . Enzymes such as lipases, nitrile metabolism enzymes, and reductases can be employed for the highly stereoselective synthesis of chiral β-hydroxy acid derivatives. nih.govmagtech.com.cn For example, the asymmetric reduction of a β-ketoester precursor using a reductase can yield the corresponding (R)- or (S)-β-hydroxy ester with high enantiomeric excess. researchgate.net
The mechanism of asymmetric induction in these cases relies on the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer over the other.
Theoretical Chemistry Approaches to this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the structural and energetic aspects of molecules and reaction mechanisms, offering insights that can be difficult to obtain experimentally.
DFT calculations can be used to determine:
Optimized molecular geometry: This provides information on bond lengths, bond angles, and dihedral angles in the lowest energy conformation of the molecule.
Vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes.
Electronic properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity. mdpi.com
Thermochemical data: Enthalpies of formation, Gibbs free energies, and other thermodynamic properties can be computed.
For this compound, DFT studies could elucidate the conformational preferences, the extent of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and the electronic effects of the trichloromethyl group on the rest of the molecule.
Table 1: Representative Calculated Properties for a Generic β-Hydroxy Acid from DFT
| Property | Calculated Value (Representative) | Significance |
| HOMO-LUMO Gap | 5-7 eV | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | 2-4 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| C=O Vibrational Frequency | 1700-1750 cm⁻¹ | Correlates with experimental IR spectra for the identification of the carboxylic acid functional group. |
| O-H Vibrational Frequency | 3400-3600 cm⁻¹ | Correlates with experimental IR spectra for the identification of the hydroxyl functional group. |
Note: The values in this table are representative for a generic β-hydroxy acid and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of asymmetric reactions. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored.
For the synthesis of this compound, computational modeling could be applied to:
Model catalyst-substrate interactions: In a catalyzed asymmetric reaction, DFT can be used to model the binding of the substrate to the chiral catalyst and identify the key interactions that lead to stereoselectivity.
Analyze transition state energies: By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction can be predicted.
Rationalize experimental observations: Computational models can provide a detailed mechanistic rationale for the observed stereoselectivity in a given reaction.
For example, in an enzyme-catalyzed reduction, docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations could be used to model the substrate within the enzyme's active site and understand the origins of the observed stereoselectivity.
Utility of 4,4,4 Trichloro 3 Hydroxybutanoic Acid As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Functionalized Halogenated Building Blocks
4,4,4-Trichloro-3-hydroxybutanoic acid serves as a crucial starting material for the creation of functionalized halogenated building blocks. These building blocks are essential components in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor in the production of 4-chloro-3-hydroxybutanoic acid esters, which are key intermediates in the synthesis of Atorvastatin. google.com The process involves the reaction of epichlorohydrin (B41342) with a cyanide, followed by reaction with an alcohol in the presence of hydrogen chloride to yield the desired ester. google.com This method allows for the production of high-purity halogenated building blocks in high yields. google.com
Intermediate in the Synthesis of Complex Organic Architectures
The utility of this compound extends to its role as an intermediate in the construction of intricate organic molecules. Its functional groups provide handles for further chemical modifications, enabling the assembly of complex structures with high precision.
Construction of Chiral Centers in Target Molecules
A significant application of this acid is in the establishment of chiral centers in target molecules. Chirality is a critical aspect of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The hydroxyl group in this compound can be manipulated stereoselectively to create specific stereoisomers. For example, the synthesis of the chiral side chain of Atorvastatin has been achieved using a derivative of this acid, (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile, in a Blaise reaction. researchgate.net This approach allows for the creation of the desired stereochemistry at a key position in the molecule.
Application in the Synthesis of Biosynthetically Relevant Molecules
This compound and its derivatives are instrumental in the synthesis of several biosynthetically important molecules.
γ-amino-β-hydroxy acids (GABOB): GABOB is a neurotransmitter and its synthesis can be achieved from precursors derived from this compound. researchgate.netresearchgate.net The R- and S-enantiomers of GABOB exhibit different activities at GABA receptors, highlighting the importance of stereoselective synthesis. nih.gov
L-Carnitine: This essential nutrient, involved in fatty acid metabolism, can be synthesized from precursors related to this compound. nih.govcreative-proteomics.comnih.govresearchgate.net One synthetic route involves a [2+2] cycloaddition to form a chiral β-lactone, which is then converted to L-Carnitine. google.com
Atorvastatin side chain: As previously mentioned, this acid is a key precursor for the chiral side chain of Atorvastatin, a widely used cholesterol-lowering drug. researchgate.netnih.govnih.govnih.govgoogle.combiomolther.org Various synthetic strategies have been developed to efficiently construct this side chain from derivatives of this compound. researchgate.netgoogle.com
Halogenated dioxinones: The trichloromethyl group of the acid can be utilized in the formation of halogenated dioxinone rings, which are present in some biologically active compounds.
Development of Novel Reagents and Catalysts from this compound Derivatives
The unique chemical properties of this compound and its derivatives have led to their exploration in the development of new reagents and catalysts. The electron-withdrawing nature of the trichloromethyl group can influence the reactivity of adjacent functional groups, making these derivatives useful in promoting specific chemical transformations. For instance, derivatives of this acid can be used to create chiral ligands for asymmetric catalysis, where the stereochemistry of the acid backbone can influence the enantioselectivity of the catalyzed reaction. Research in this area continues to uncover new applications for these versatile compounds. nih.gov
Analytical Methodologies in Research on 4,4,4 Trichloro 3 Hydroxybutanoic Acid Chemistry
Chromatographic Techniques for Reaction Monitoring and Product Purification
Chromatographic methods are fundamental tools in the synthesis of 4,4,4-Trichloro-3-hydroxybutanoic acid, enabling chemists to track reaction conversion and isolate the target compound from complex mixtures.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a synthesis. By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, researchers can visualize the consumption of starting materials and the formation of the product. The difference in polarity between the reactants (e.g., an aldehyde and a chloro-acetic acid derivative) and the more polar hydroxy acid product results in different retention factors (Rf values), allowing for a clear qualitative assessment of the reaction's status. bridgewater.edu
Product Purification: Once the reaction is complete, Column Chromatography is frequently employed for the purification of the crude product. bridgewater.edugoogle.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) flows through it. For the isolation of this compound, a polar compound, a solvent system is chosen that allows the target molecule to be eluted from the column while retaining impurities of different polarities. For instance, in the synthesis of structurally related chloro-hydroxybutanoic acid esters, column chromatography is a critical step to achieve high purity. google.comgoogle.com The process involves concentrating the crude product, dissolving it in a minimal amount of solvent, and loading it onto the column, followed by elution with an appropriate solvent gradient. google.com
Challenges in purification can arise from byproducts with similar polarities to the desired product. bridgewater.edu In such cases, careful optimization of the stationary and mobile phases is required to achieve effective separation.
| Technique | Application | Principle of Separation | Key Insights |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Differential partitioning between a planar stationary phase and a liquid mobile phase. | Provides rapid qualitative analysis of reaction progress by observing the disappearance of reactants and appearance of products. bridgewater.edu |
| Column Chromatography | Product Purification & Isolation | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. | Enables large-scale purification by separating the target compound from unreacted starting materials and byproducts. google.comgoogle.com |
Spectroscopic Analysis for Confirmation of Synthetic Products and New Derivatives
Spectroscopy is the definitive method for elucidating and confirming the molecular structure of newly synthesized compounds like this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. orgchemboulder.com For this compound, the IR spectrum exhibits characteristic absorption bands that confirm its structure. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group, while a strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. youtube.com The presence of the secondary alcohol is confirmed by an O-H stretching band around 3200-3600 cm⁻¹. The C-Cl stretches of the trichloromethyl group typically appear in the fingerprint region below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. orgchemboulder.com
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would also appear as a multiplet due to coupling with the adjacent methine proton. The acidic proton of the carboxyl group and the proton of the hydroxyl group would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. nih.gov For this compound, four distinct signals would be expected: one for the carbonyl carbon of the carboxylic acid (~170-180 ppm), one for the carbon bearing the hydroxyl group, one for the adjacent methylene carbon, and one for the trichloromethyl (CCl₃) carbon. nih.gov
| Spectroscopic Data for this compound | |
| Molecular Formula | C₄H₅Cl₃O₃ nih.gov |
| IUPAC Name | This compound nih.gov |
| Characteristic IR Absorptions | Functional Group |
| Broad band (3200-3600 cm⁻¹) | O-H stretch (alcohol) |
| Broad band (2500-3300 cm⁻¹) | O-H stretch (carboxylic acid) |
| Strong band (~1710 cm⁻¹) | C=O stretch (carboxylic acid) |
| Expected ¹H NMR Signals | Assignment |
| Broad singlet | -COOH |
| Broad singlet | -OH |
| Multiplet | -CH(OH)- |
| Multiplet | -CH₂- |
| ¹³C NMR Data | Assignment |
| Signal | Carbonyl (-COOH) |
| Signal | Methine (-CHOH) |
| Signal | Methylene (-CH₂) |
| Signal | Trichloromethyl (-CCl₃) |
Methods for Enantiomeric Purity Assessment in Synthetic Studies
Since this compound contains a chiral center at the C-3 position, assessing the enantiomeric purity of synthetic products is crucial, especially in asymmetric synthesis.
Mosher's Method: A widely used and reliable technique for determining both the enantiomeric excess (ee) and the absolute configuration of chiral alcohols is Mosher's method. researchgate.net This method involves the derivatization of the chiral alcohol with a chiral agent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which is available in both (R) and (S) forms. researchgate.netyoutube.com
The process involves two separate reactions where the racemic or enantiomerically enriched this compound is converted into two different diastereomeric esters using (R)-MTPA-Cl and (S)-MTPA-Cl. researchgate.net Because these resulting esters are diastereomers, they have different physical properties and, most importantly, are distinguishable by NMR spectroscopy. youtube.com
By analyzing the ¹H or ¹⁹F NMR spectra of the diastereomeric mixture, the enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. researchgate.netyoutube.com The ¹⁹F NMR spectrum is often simpler to analyze as it typically shows two distinct singlets for the -CF₃ groups of the two diastereomers, allowing for straightforward integration and calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting alcohol. youtube.com Furthermore, a systematic analysis of the chemical shift differences (Δδ = δS - δR) of the protons near the new stereocenter allows for the assignment of the absolute configuration of the original alcohol. researchgate.net
| Steps in Mosher's Method for a Chiral Alcohol (R-OH/S-OH) | |
| Step 1: Derivatization | React the alcohol sample with (R)-MTPA-Cl in one reaction and with (S)-MTPA-Cl in a separate reaction. This creates two sets of diastereomeric Mosher's esters. |
| Step 2: NMR Analysis | Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for the resulting ester products. |
| Step 3: Enantiomeric Excess (ee) Calculation | In the NMR spectrum (often ¹⁹F NMR for simplicity), identify and integrate the distinct signals corresponding to the (R,R) and (S,R) diastereomers (from the reaction with R-MTPA-Cl). The ee is calculated from the ratio of these integrals. youtube.com |
| Step 4: Absolute Configuration Determination | Compare the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters. By analyzing the differences in chemical shifts (Δδ) for protons on either side of the ester linkage, the absolute configuration (R or S) of the original alcohol can be assigned based on the established conformational model of the Mosher's ester. researchgate.net |
Differential Scanning Calorimetry (DSC) of Diastereomeric Salts: Another, though less common, method for assessing enantiomeric purity involves the formation of diastereomeric salts. The racemic carboxylic acid can be reacted with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These salts have different melting points and thermal behaviors. Differential Scanning Calorimetry (DSC) can be used to analyze the thermal transitions of the salt mixture. In some cases, distinct melting points for each diastereomer or a eutectic melting behavior can be observed, which can be correlated with the enantiomeric composition of the original acid.
Environmental Formation and Chemical Degradation Pathways of 4,4,4 Trichloro 3 Hydroxybutanoic Acid
Formation as a Potential By-product in Water Treatment Processes
The use of chlorine as a disinfectant in water treatment is a crucial public health measure, effectively reducing waterborne diseases. However, chlorine is a reactive chemical that can interact with natural organic matter (NOM) present in raw water sources to form a variety of disinfection by-products (DBPs). bme.hu While major classes of DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), are well-documented and regulated, the formation of other halogenated organic compounds is an area of ongoing research. mst.edunih.gov The compound 4,4,4-Trichloro-3-hydroxybutanoic acid, while not commonly reported as a major DBP, could potentially be formed through similar chemical pathways.
The reaction between chlorine and NOM is complex, involving the oxidation and substitution of various organic precursor molecules. nih.gov Humic and fulvic acids, which are major components of NOM, contain a variety of functional groups that can serve as reaction sites for chlorination. researchgate.net The formation of chlorinated hydroxy acids, a class to which this compound belongs, is plausible through the oxidation and subsequent chlorination of larger organic molecules containing hydroxyl and carboxylic acid functionalities. Research has shown the detection of a wide array of halogenated DBPs in treated water, including some with uncertain structures that could potentially include chlorinated hydroxy acids. researchgate.net
Factors that influence the formation of DBPs include the concentration and nature of NOM, chlorine dose, contact time, temperature, and pH. For instance, the formation of some HAAs is favored at lower pH values, while the formation of THMs tends to increase with increasing pH, temperature, and chlorine contact time. The specific conditions of the water treatment process would therefore influence the potential formation of this compound.
While direct evidence for the formation of this compound as a DBP is not prominent in the scientific literature, the fundamental chemistry of water chlorination suggests its potential as a minor or yet-to-be-identified by-product. The table below summarizes general findings on the formation of related DBPs, which can be used to infer the potential for the formation of chlorinated hydroxy acids.
| DBP Class | General Precursors | Key Formation Factors |
| Trihalomethanes (THMs) | Natural Organic Matter (e.g., humic substances) | High pH, high temperature, long chlorine contact time |
| Haloacetic Acids (HAAs) | Natural Organic Matter (e.g., humic substances) | Low pH, high chlorine dose |
| Halogenated Aldehydes | Amino acids, algal organic matter | Dependent on specific precursor and oxidant |
| Halogenated Ketones | Natural Organic Matter | Varies with water matrix and treatment conditions |
Environmental Fate and Chemical Degradation Mechanisms
The environmental fate of this compound, like other chlorinated organic compounds, is of interest due to the persistence and potential toxicity of some halogenated substances. naturvardsverket.se The primary degradation pathways for such compounds in the environment are typically hydrolysis and dehalogenation, which can be either abiotic or microbially mediated.
Hydrolysis:
Dehalogenation:
Dehalogenation is the removal of a halogen atom from a molecule. This process is a critical step in the detoxification of chlorinated pollutants. researchgate.net Microorganisms play a significant role in the dehalogenation of a wide range of halogenated compounds. nih.gov Bacteria have been identified that can utilize halogenated carboxylic acids as a carbon source, producing dehalogenase enzymes that catalyze the removal of chlorine atoms. nih.gov This microbial degradation can occur under both aerobic and anaerobic conditions.
The general mechanisms of microbial dehalogenation include:
Reductive dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is a key process in anaerobic environments. researchgate.net
Oxidative dehalogenation: In aerobic environments, mono- and dioxygenase enzymes can incorporate oxygen into the molecule, leading to the removal of the halogen. nih.gov
Hydrolytic dehalogenation: This involves the replacement of a halogen with a hydroxyl group from water, a reaction catalyzed by haloalkane dehalogenases. nih.gov
The biodegradability of halogenated compounds is influenced by factors such as the number and position of halogen atoms. Generally, compounds with fewer halogen atoms tend to be more readily biodegradable. The presence of a hydroxyl group in this compound might influence its susceptibility to microbial attack compared to a simple chlorinated alkane.
The following table summarizes the general degradation mechanisms for related chlorinated organic acids, providing a framework for understanding the potential environmental fate of this compound.
| Degradation Mechanism | Description | Relevant Factors | Potential Products |
| Hydrolysis | Cleavage of the C-Cl bond by water. | pH (often base-catalyzed), temperature. | Hydroxylated butanoic acid derivatives, chloride ions. |
| Reductive Dehalogenation | Replacement of a chlorine atom with a hydrogen atom. | Anaerobic conditions, presence of specific microorganisms. | Dichloro- and monochloro-hydroxybutanoic acids, hydroxybutanoic acid. |
| Oxidative Dehalogenation | Incorporation of oxygen leading to chlorine removal. | Aerobic conditions, presence of specific microorganisms and oxygenase enzymes. | Various oxidized organic intermediates, carbon dioxide, water, chloride ions. |
| Hydrolytic Dehalogenation | Enzyme-catalyzed replacement of a chlorine atom with a hydroxyl group. | Presence of specific dehalogenase-producing microorganisms. | Dihydroxybutanoic acid derivatives, chloride ions. |
Q & A
Basic Research Question: What are the recommended synthetic routes for 4,4,4-Trichloro-3-hydroxybutanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves halogenation and hydroxylation steps. For example, trichlorination of 3-hydroxybutanoic acid derivatives using reagents like PCl₃ or SOCl₂ under controlled anhydrous conditions is a common approach. Optimization requires monitoring reaction temperature (e.g., 0–5°C to prevent side reactions) and stoichiometry of chlorinating agents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound .
Basic Research Question: How can researchers ensure the purity of this compound, and which analytical techniques are most reliable?
Methodological Answer:
Purity validation requires a combination of:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess retention time and peak homogeneity.
- Melting Point Analysis : Compare observed melting points with literature values (e.g., structurally similar compounds like 3,5-dichloro-4-hydroxybenzoic acid melt at 208°C, serving as a reference) .
- ¹H/¹³C NMR : Key signals include hydroxyl (δ 4.8–5.2 ppm) and trichlorinated carbons (δ 70–90 ppm in ¹³C NMR) .
Basic Research Question: What spectroscopic and computational tools are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 207.4397 (C₄H₅Cl₃O₃) with isotopic patterns matching chlorine abundance .
- Computational Modeling : Use SMILES strings (e.g.,
ClC(Cl)(Cl)C(O)CC(=O)O) and software like Gaussian or ORCA to predict electronic properties and optimize geometries .
Advanced Research Question: How does this compound behave under varying pH and temperature conditions, and how can stability be assessed?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C. Monitor decomposition via HPLC and identify degradation products (e.g., dechlorinated derivatives).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Structurally analogous compounds like 3-(4-chlorophenyl)butanoic acid show stability up to 150°C, providing a benchmark .
- Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis .
Advanced Research Question: What computational strategies can predict the reactivity of this compound in enzymatic or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron density may drive hydrogen bonding in enzyme active sites.
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., hydrolases) or metal catalysts. Reference studies on chlorinated benzoic acids (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to validate docking parameters .
Advanced Research Question: How should researchers address contradictions in reported physicochemical data for this compound?
Methodological Answer:
- Data Triangulation : Cross-reference melting points, solubility, and spectral data from multiple sources (e.g., PubChem, CAS entries) while excluding unreliable platforms like .
- Experimental Replication : Synthesize the compound using literature methods (e.g., trichlorination of 3-hydroxybutanoic acid derivatives) and compare results. Discrepancies in melting points may indicate impurities or polymorphic forms .
Advanced Research Question: What methodologies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus). Chlorinated analogs like 3,5-dichloro-4-hydroxybenzoic acid show moderate activity, providing a reference .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with structurally related compounds (e.g., 2-(4-chlorophenyl)-3-methylbutanoic acid, IC₅₀ = 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
